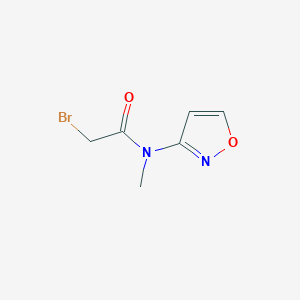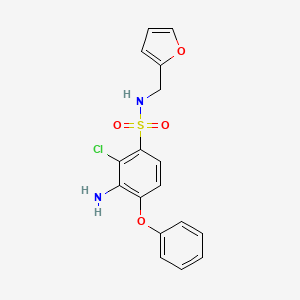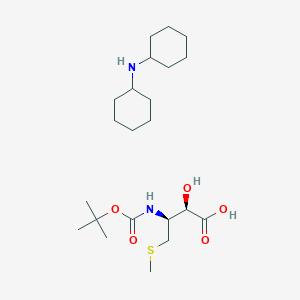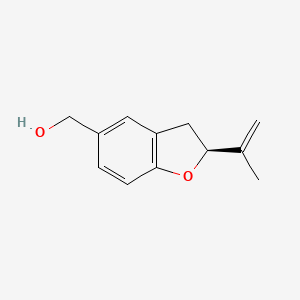
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol is an organic compound that belongs to the class of benzofurans. This compound is characterized by a benzofuran ring system with a methanol group attached to it. The (S)-configuration indicates that the compound has a specific stereochemistry, which can influence its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol typically involves several steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Prop-1-en-2-yl Group: This step often involves alkylation reactions where the prop-1-en-2-yl group is introduced to the benzofuran ring.
Attachment of the Methanol Group: This is usually done through hydroxylation reactions where a hydroxyl group is introduced to the benzofuran ring, followed by reduction to form the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzofuran ring can undergo substitution reactions where different functional groups replace the existing groups on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated benzofurans, aminated benzofurans.
Aplicaciones Científicas De Investigación
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
®-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol: The enantiomer of the compound with different stereochemistry.
2,3-Dihydrobenzofuran-5-ylmethanol: Lacks the prop-1-en-2-yl group.
Benzofuran-5-ylmethanol: Lacks the dihydro structure.
Uniqueness
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol is unique due to its specific stereochemistry and the presence of both the prop-1-en-2-yl group and the methanol group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63587-65-5 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
[(2S)-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]methanol |
InChI |
InChI=1S/C12H14O2/c1-8(2)12-6-10-5-9(7-13)3-4-11(10)14-12/h3-5,12-13H,1,6-7H2,2H3/t12-/m0/s1 |
Clave InChI |
MBZDDRANQLUORI-LBPRGKRZSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC2=C(O1)C=CC(=C2)CO |
SMILES canónico |
CC(=C)C1CC2=C(O1)C=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


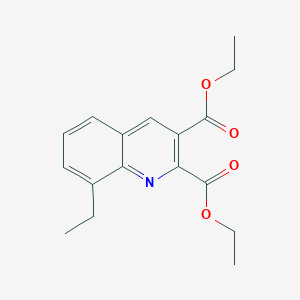
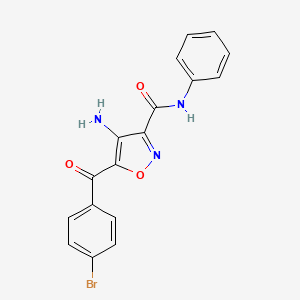
![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
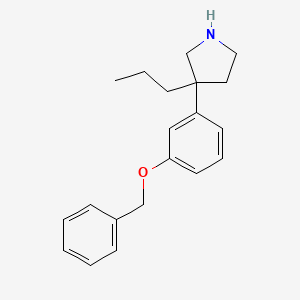
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
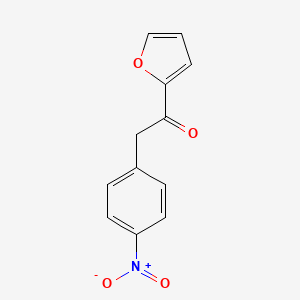
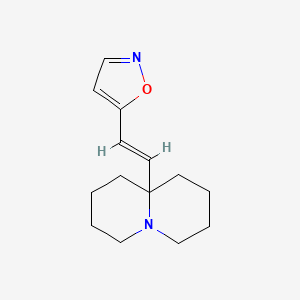
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
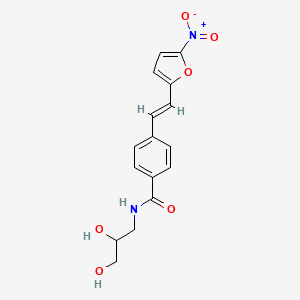
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
